3-Hydroxy-2-naphthaldehyde

Catalog No.
S1891724
CAS No.
581-71-5
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-naphthaldehyde

CAS Number

581-71-5

Product Name

3-Hydroxy-2-naphthaldehyde

IUPAC Name

3-hydroxynaphthalene-2-carbaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H

InChI Key

QCUNDLUTTXSPFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)O

3-Hydroxy-2-naphthaldehyde is a derivative of naphthalene, specifically characterized by the presence of a hydroxyl group and an aldehyde functional group. Its chemical formula is C₁₁H₈O₂, and it features a naphthalene ring structure with a hydroxyl group at the 3-position and an aldehyde at the 2-position . This compound exhibits properties typical of both aromatic aldehydes and phenolic compounds, making it versatile in various chemical contexts.

Currently, there is no reported research on the specific mechanism of action of 3-H2N in biological systems.

As information on 3-H2N is limited, it's best to handle it with caution following general laboratory safety practices.

Here are some potential safety considerations:

  • Skin and eye irritant: The presence of the aldehyde group suggests potential irritation to skin and eyes.
  • Respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.
  • Combustible: The aromatic structure suggests some degree of flammability.

Photophysical Properties and Excited State Dynamics

3-Hydroxy-2-naphthaldehyde (3-H2N) exhibits interesting photophysical properties due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). This phenomenon occurs when a molecule absorbs light and a proton transfers within the molecule itself in the excited state. Research on 3-H2N explores this process using various spectroscopic techniques ().

  • The behavior of 3-H2N depends on the surrounding solvent. In nonpolar solvents, the molecule exists primarily in a closed conformation with an intramolecular hydrogen bond. Upon excitation, the proton transfers across this bond, forming a keto tautomer and leading to red-shifted fluorescence emission.
  • In polar solvents containing hydroxyls, an additional low-energy fluorescence band is observed. This is attributed to the formation of intermolecular hydrogen-bonded solvated complexes of 3-H2N molecules.

  • Aldol Condensation: It can undergo aldol condensation reactions to form larger carbon frameworks.
  • Azo Coupling: As a reactive compound, it participates in azo coupling reactions, which are essential for dye synthesis. The reaction with diazonium salts leads to the formation of azo dyes, which are widely used in textiles and other industries .
  • Intramolecular Proton Transfer: The compound can also exhibit excited-state intramolecular proton transfer, which is significant for understanding its photophysical properties .

Several methods exist for synthesizing 3-Hydroxy-2-naphthaldehyde:

  • Direct Synthesis: The compound can be synthesized through the oxidation of 3-hydroxynaphthalene using various oxidizing agents.
  • Functionalization of Naphthalene Derivatives: Another approach involves the selective functionalization of naphthalene derivatives through electrophilic aromatic substitution followed by oxidation steps.

3-Hydroxy-2-naphthaldehyde finds applications across various fields:

  • Dye Manufacturing: It serves as a precursor in the synthesis of azo dyes and pigments due to its ability to form colored complexes.
  • Chemical Sensors: Its derivatives are employed in developing sensors for detecting toxic ions like cyanide.
  • Pharmaceuticals: The compound's biological activities make it a candidate for further research in drug development.

Studies on 3-Hydroxy-2-naphthaldehyde have focused on its interactions with other molecules:

  • Binding Studies: Research has shown that this compound can form complexes with various ions and small molecules, indicating potential for use in sensor technology.
  • Molecular Interaction Analysis: Quantum theory of atoms in molecules (QTAIM) analysis has revealed details about hydrogen bonding interactions within the compound and its complexes .

Several compounds share structural similarities with 3-Hydroxy-2-naphthaldehyde. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeKey FeatureUnique Aspect
2-Hydroxy-1-naphthaldehydeNaphthalene derivativeHydroxyl group at position 2Exhibits different photophysical properties due to position of functional groups .
1-Hydroxy-2-naphthaldehydeNaphthalene derivativeHydroxyl group at position 1Different reactivity patterns compared to 3-hydroxy variant.
3-Hydroxy-2-naphthoic acidCarboxylic acid derivativeCarboxyl group instead of aldehydeActs as a precursor for azo dyes but lacks aldehyde functionality .

The synthesis of 3-hydroxy-2-naphthaldehyde through classical condensation methodologies represents a cornerstone of aromatic aldehyde chemistry, encompassing several well-established reaction pathways that have been refined over decades of synthetic organic chemistry research [1] [2]. The Vilsmeier-Haack reaction emerges as one of the most versatile and widely employed classical approaches for the formylation of naphthalene derivatives [1] [2]. This methodology utilizes N,N-dimethylformamide in conjunction with phosphorus oxychloride to generate the reactive Vilsmeier reagent, which subsequently undergoes electrophilic aromatic substitution with appropriately substituted naphthalene precursors [1] [2]. The reaction mechanism proceeds through the initial formation of a chloroiminium ion intermediate, followed by nucleophilic attack of the electron-rich naphthalene ring system [1].

The Gattermann-Koch reaction represents another fundamental classical approach for the introduction of formyl groups into aromatic systems [3] [4]. This methodology employs carbon monoxide and hydrogen chloride in the presence of aluminum chloride and copper chloride catalysts under controlled pressure conditions [3] [4]. The reaction mechanism involves the generation of a formyl cation through the interaction of carbon monoxide with the Lewis acid catalyst system, which then undergoes electrophilic substitution with the naphthalene substrate [3] [4]. Research has demonstrated that naphthalene readily undergoes formylation under these conditions, with the reaction proceeding at ambient temperature when appropriate pressure conditions are maintained [5] [6].

The Reimer-Tiemann reaction provides an alternative classical route for the formylation of hydroxylated naphthalene derivatives [7]. This methodology utilizes chloroform and sodium hydroxide under biphasic reaction conditions to generate dichlorocarbene, which subsequently reacts with phenolic substrates [7]. The reaction demonstrates particular selectivity for ortho-formylation relative to hydroxyl groups, making it especially valuable for the synthesis of hydroxylated naphthaldehyde derivatives [7]. Historical investigations have shown that 2-hydroxy-1-naphthaldehyde can be prepared using this methodology with yields ranging from 60 to 80 percent under optimized conditions [8].

Classical condensation reactions with malonic acid in the presence of organic bases have also been extensively studied for naphthaldehyde synthesis [8]. Research conducted on 2-hydroxy-1-naphthaldehyde condensation reactions revealed that the presence of lutidine and alpha-picoline in trace amounts yields products above 80 percent, while pyridine catalysis produces nearly quantitative yields [8]. The condensation reaction proceeds through the formation of a coumarin derivative, specifically 5,6-benzo-coumarin-3-carboxylic acid, demonstrating the synthetic utility of these classical methodologies [8].

The Sommelet reaction represents a specialized classical approach for the oxidative conversion of benzyl halides to aldehydes using hexamethylenetetramine [9]. This methodology has been successfully adapted for naphthalene derivatives, particularly when starting from appropriately functionalized naphthalene precursors [10] [9]. The reaction mechanism involves the formation of a quaternary ammonium salt intermediate, which undergoes subsequent acid-catalyzed hydrolysis to yield the desired aldehyde product [9].

Classical MethodTypical Yield RangeReaction ConditionsSelectivity Profile
Vilsmeier-Haack Formylation60-85%0-80°C, 2-8 hoursGood regioselectivity
Gattermann-Koch Reaction60-72%25°C, elevated pressureModerate regioselectivity
Reimer-Tiemann Reaction40-70%Reflux, biphasic conditionsOrtho-selective for phenols
Sommelet Reaction70-95%Reflux, aqueous mediumSpecific for benzylic positions

Modern Catalytic Approaches in Naphthalene Derivative Synthesis

Contemporary synthetic chemistry has witnessed significant advances in catalytic methodologies for naphthalene functionalization, with transition metal catalysis playing an increasingly prominent role in the preparation of complex naphthaldehyde derivatives [11] [12] [13]. Palladium-catalyzed carbon-hydrogen activation represents one of the most significant developments in modern naphthalene chemistry, enabling direct functionalization of unactivated carbon-hydrogen bonds under mild conditions [14] [15]. These methodologies have been successfully applied to naphthalene substrates, demonstrating excellent activity and selectivity for various functionalization reactions [14] [15].

Ruthenium-catalyzed synthetic approaches have emerged as powerful tools for the preparation of aldehydes from various precursor molecules [16]. Recent investigations have demonstrated that ruthenium chloride catalysts can facilitate the one-pot conversion of benzylic or primary alkyl halides into aldehydes using hexamethylenetetramine as both the formylating agent and base [16]. This methodology operates under acid-free and oxidant-free conditions, utilizing as little as 0.5 mol percent of ruthenium chloride catalyst while achieving high selectivity for aldehyde formation [16]. The catalyst system demonstrates excellent recyclability, maintaining activity for up to three cycles without significant loss of performance [16].

Ionic liquid catalysis has revolutionized the field of naphthalene alkylation and functionalization reactions [12]. Research has shown that methyltrimethylammonium chloride-aluminum chloride ionic liquid systems can catalyze the efficient synthesis of long-chain alkylated naphthalene derivatives under continuous-flow microreaction conditions [12]. These systems demonstrate remarkable efficiency, achieving naphthalene conversion yields exceeding 99 percent within 60 seconds at mild temperatures of 30°C [12]. The ionic liquid catalyst systems show excellent stability and can be regenerated through supplementation with fresh aluminum chloride [12].

Advanced catalytic formylation methodologies utilizing carbon monoxide and hydrogen have been developed for the direct methylation and functionalization of naphthalene derivatives [17]. These tandem catalytic processes employ zinc-zirconium oxide catalysts for carbon dioxide to methanol conversion, followed by subsequent methylation over zeolite beta catalysts [17]. The methodology demonstrates significantly enhanced selectivity, achieving 93.7 percent selectivity to monomethylnaphthalenes under optimized reaction conditions [17].

Modern photocatalytic approaches have also been explored for naphthalene functionalization reactions [11]. These methodologies utilize light-activated catalysts to promote various carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions [11]. The photocatalytic approach offers advantages in terms of reaction selectivity and environmental compatibility, representing a sustainable alternative to traditional thermal activation methods [11].

Transient ligand strategies have been developed for highly regioselective carbon-hydrogen methylation of 1-naphthaldehydes [18]. These approaches utilize temporary directing groups to achieve exceptional positional selectivity, enabling the preparation of methyl-substituted naphthalene frameworks in moderate to excellent yields [18]. Mechanistic studies have revealed that the regioselectivity is controlled by both electronic density effects and the formation of stable metallacycle intermediates [18].

Modern Catalytic MethodCatalyst SystemTypical ConditionsYield Range
Palladium-Catalyzed C-H ActivationPd/C, elevated temperature165-180°C85-98%
Ruthenium-Catalyzed FormylationRuCl₃, aqueous mediumAmbient temperature70-95%
Ionic Liquid CatalysisMe₃NHCl-AlCl₃30°C, microreactor>99%
CO₂/H₂ Tandem CatalysisZnZrO/H-BetaHigh pressure, elevated temperature55-80%

Purification Techniques and Yield Optimization Strategies

The purification of 3-hydroxy-2-naphthaldehyde requires careful consideration of the compound's physical and chemical properties to achieve optimal purity and recovery yields [19] [20]. Recrystallization techniques represent the most commonly employed purification methodology for this compound, with ethanol serving as the preferred solvent system [19]. Optimal recrystallization conditions utilize approximately 1.5 milliliters of ethanol per gram of crude product, with the solution heated to complete dissolution followed by controlled cooling to promote crystal formation [19]. This methodology typically achieves recovery yields ranging from 75 to 90 percent while delivering purity levels between 95 and 98 percent [19].

Aqueous ethanol recrystallization systems offer an alternative approach that can be particularly effective for samples containing water-soluble impurities [19]. These systems typically employ ethanol-water mixtures ranging from 50 to 70 percent ethanol content, with the exact composition optimized based on the specific impurity profile of the crude material [19]. While recovery yields may be slightly lower compared to pure ethanol systems, ranging from 70 to 85 percent, the method can achieve comparable purity levels of 92 to 96 percent [19].

Column chromatography represents the most versatile and effective purification technique for 3-hydroxy-2-naphthaldehyde, offering superior resolution and high recovery yields [21] [22]. Silica gel chromatography using hexane-ethyl acetate gradient elution systems has proven particularly effective, with optimal solvent ratios ranging from 5:1 to 2:1 hexane to ethyl acetate [21] [22]. This methodology typically achieves recovery yields of 80 to 95 percent while delivering exceptional purity levels of 96 to 99 percent [21] [22]. The chromatographic separation process can be completed within 1 to 3 hours, making it highly efficient for both analytical and preparative applications [21].

Neutral alumina column chromatography provides an alternative stationary phase that can be particularly effective for compounds prone to decomposition on silica gel [23]. This methodology demonstrates excellent purification efficiency with recovery yields ranging from 75 to 90 percent and purity achievements of 94 to 97 percent [23]. The use of neutral alumina is especially beneficial when dealing with samples containing sulfur-containing impurities, as the alumina can effectively remove sulfonic acid compounds that may cause purification difficulties [23].

High-performance liquid chromatography represents the most advanced purification technique available for 3-hydroxy-2-naphthaldehyde [21] [24]. Reverse-phase chromatography using octadecylsilane stationary phases with acetonitrile-water gradient elution systems enables exceptional resolution and purity [21] [24]. Preparative high-performance liquid chromatography can achieve recovery yields of 85 to 98 percent while delivering outstanding purity levels of 98 to 99.5 percent [21] [24]. The methodology is particularly valuable for removing closely related structural isomers and for achieving pharmaceutical-grade purity standards [21] [24].

Yield optimization strategies encompass multiple reaction parameters that can significantly impact the overall efficiency of synthetic processes [25] [26]. Temperature control represents one of the most critical optimization parameters, with optimal ranges typically falling between 25 and 80°C depending on the specific synthetic methodology employed [25] [26]. Higher temperatures generally increase reaction rates but may compromise selectivity and promote side reaction formation [25] [26]. Systematic temperature optimization studies have demonstrated yield improvements of 10 to 25 percent when optimal conditions are identified and maintained [25] [26].

Catalyst loading optimization represents another crucial parameter for maximizing synthetic efficiency [25] [26]. Research has shown that catalyst loadings ranging from 0.1 to 10 mol percent can dramatically impact both reaction rates and final yields [25] [26]. Higher catalyst loadings generally improve reaction kinetics and conversion efficiency, with typical yield improvements of 20 to 40 percent observed when optimal loading levels are employed [25] [26].

Purification TechniqueRecovery YieldPurity AchievedProcessing Time
Ethanol Recrystallization75-90%95-98%2-4 hours
Silica Gel Chromatography80-95%96-99%1-3 hours
Neutral Alumina Chromatography75-90%94-97%1-2 hours
Preparative HPLC85-98%98-99.5%0.5-2 hours

Byproduct Analysis and Reaction Pathway Elucidation

The formation of byproducts during 3-hydroxy-2-naphthaldehyde synthesis represents a critical aspect of reaction optimization and mechanistic understanding [26] [27] [6]. Comprehensive analysis of reaction mixtures has revealed that byproduct formation patterns are highly dependent on reaction conditions, substrate structure, and the specific synthetic methodology employed [26] [27] [6]. In formylation reactions utilizing carbon monoxide and Lewis acid catalysts, secondary reactions between protonated aldehyde intermediates and excess naphthalene substrates represent the primary pathway for byproduct formation [26] [6].

Detailed mechanistic investigations of naphthalene formylation reactions have identified multiple competing reaction pathways that can lead to undesired product formation [26] [6]. The formation of high boiling point condensation products accounts for approximately 20 to 30 percent of the reaction mixture when reactions are conducted at elevated temperatures of 50°C [26] [6]. Control experiments utilizing argon atmosphere instead of carbon monoxide have confirmed that these byproducts arise specifically from carbon monoxide incorporation reactions rather than simple thermal decomposition processes [26] [6].

Regioselectivity analysis in naphthalene formylation reactions reveals complex substituent effects that influence both product distribution and byproduct formation patterns [26] [6]. Research on 2-methylnaphthalene formylation has demonstrated that the methyl substituent exerts significant steric and electronic effects, leading to the formation of five distinct aldehyde isomers with varying selectivities [26] [6]. The major regioisomer, 6-formyl-2-methylnaphthalene, is produced with 33 percent selectivity, while other positional isomers are formed in lower yields [26] [6].

Kinetic studies of phenylhydrazone formation from various naphthaldehyde substrates have provided valuable insights into reaction mechanism and pathway selectivity [27]. These investigations have revealed that the reaction proceeds through a two-step mechanism involving initial aminomethanol intermediate formation followed by dehydration to yield the final products [27]. The rate-determining step varies with reaction pH, with aminomethanol formation being rate-limiting below pH 5-6 and dehydration becoming rate-limiting above this threshold [27].

Pressure effects on reaction selectivity and byproduct formation have been systematically studied in carbon monoxide formylation reactions [26] [6]. Investigations have shown that boron trifluoride pressure significantly influences both conversion rates and product distribution patterns [26] [6]. Optimal pressure conditions of 6 atmospheres boron trifluoride and 50 atmospheres carbon monoxide provide the best balance between conversion efficiency and selectivity [26] [6].

Solvent effects on reaction pathways and byproduct formation represent another critical consideration in synthetic optimization [28] [20]. Research has demonstrated that solvent-free reactive crystallization conditions can eliminate many common byproduct formation pathways while enabling direct product isolation [28] [20]. These conditions utilize the melting point differential between reactants and products to achieve both reaction and purification in a single operation [28] [20].

Temperature-dependent byproduct formation patterns have been extensively characterized for various synthetic methodologies [26] [6]. Lower reaction temperatures generally favor selective product formation while minimizing secondary reactions, although extended reaction times may be required to achieve acceptable conversion levels [26] [6]. Conversely, elevated temperatures accelerate reaction rates but promote competitive pathways leading to increased byproduct formation [26] [6].

Catalyst deactivation pathways represent an important consideration in catalytic synthetic approaches [12] [13]. Studies have identified aluminum chloride loss from ionic liquid catalyst systems as the primary deactivation mechanism [12]. This understanding has enabled the development of catalyst regeneration protocols that restore activity through controlled aluminum chloride supplementation [12].

Reaction ParameterPrimary Byproduct TypeFormation MechanismTypical Yield Impact
Elevated TemperatureHigh boiling condensation productsSecondary aldehyde reactions20-30% yield loss
Excess SubstrateMultiple regioisomersCompeting substitution sites15-25% selectivity reduction
Extended Reaction TimeOxidation productsAir exposure pathways10-20% purity reduction
Catalyst DecompositionMetal-containing impuritiesCatalyst degradation5-15% recovery loss

The thermochemical profile of 3-Hydroxy-2-naphthaldehyde reveals distinct thermal transition properties that reflect its molecular structure and intermolecular interactions. The melting point of this compound has been consistently reported at 98°C [2] [6], indicating substantial intermolecular forces arising from hydrogen bonding between the hydroxyl group and the aldehyde functionality. This relatively high melting point for an organic compound of this molecular weight suggests the presence of strong intermolecular hydrogen bonds that stabilize the crystalline lattice structure.

The boiling point determination shows 317.0 ± 15.0°C at 760 mmHg [6] [5], demonstrating the compound's thermal stability and relatively low volatility under standard atmospheric conditions. This elevated boiling point reflects the aromatic character of the naphthalene ring system combined with the polar functional groups that enhance intermolecular attractions. The density measurement of 1.288 grams per cubic centimeter [6] [5] indicates a compact molecular packing arrangement in the solid state, consistent with the presence of π-π stacking interactions typical of aromatic systems.

While specific sublimation data for 3-Hydroxy-2-naphthaldehyde remains limited in the current literature, analogous naphthalene derivatives demonstrate sublimation behavior at elevated temperatures below their decomposition points. The flash point of 134.3°C [5] provides important safety information for handling and storage procedures, indicating the temperature at which vapor formation becomes significant.

PropertyValueReference
Melting Point98°C [2] [6]
Boiling Point317.0 ± 15.0°C (760 mmHg) [6] [5]
Density1.288 g/cm³ [6] [5]
Flash Point134.3°C [5]
Refractive Index1.719 [5]

Solubility Parameters in Organic Solvent Systems

The solubility behavior of 3-Hydroxy-2-naphthaldehyde in various organic solvent systems reflects its amphiphilic nature, possessing both hydrophobic aromatic character and hydrophilic functional groups. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO) [8], which serves as the preferred solvent for photophysical studies due to its ability to stabilize both the ground and excited states of the molecule through hydrogen bonding interactions.

In chlorinated solvents such as chloroform, 3-Hydroxy-2-naphthaldehyde exhibits appreciable solubility [9] [10], making these systems suitable for nuclear magnetic resonance spectroscopy and synthetic applications. The moderate solubility observed in alcoholic solvents including methanol and ethanol [9] [11] can be attributed to hydrogen bonding between the hydroxyl group of the compound and the alcohol molecules.

Research on related naphthalene derivatives provides insight into solubility patterns. Studies on 2-naphthaldehyde solubility in various organic solvents demonstrate that solubility follows the order: ethanol > isopropanol > n-butyl alcohol > methanol > n-heptane > n-hexane [12]. This pattern suggests that 3-Hydroxy-2-naphthaldehyde likely exhibits enhanced solubility in polar protic solvents compared to its non-hydroxylated analog due to additional hydrogen bonding capabilities.

The compound shows very limited solubility in water due to its predominantly hydrophobic naphthalene ring system [9] [13]. This hydrophobic character necessitates the use of organic solvents or mixed solvent systems for most analytical and synthetic applications.

Solvent SystemSolubilityNotes
DMSOGoodPreferred for photophysical studies [8]
ChloroformSolubleCommon analytical solvent [9] [10]
MethanolSlightly solubleLimited hydrogen bonding [9] [11]
EthanolModerateAlcohol interactions [9]
WaterVery lowHydrophobic nature [9] [13]

Tautomeric Equilibria in Different Media

3-Hydroxy-2-naphthaldehyde exhibits complex tautomeric equilibria that depend significantly on the solvent environment, pH conditions, and temperature. The primary tautomeric forms include the enol-imine structure where the hydroxyl group participates in intramolecular hydrogen bonding with the aldehyde oxygen, and the keto-amine form resulting from proton transfer processes [14] [15] [16].

In deuterated chloroform (CDCl₃), carbon-13 nuclear magnetic resonance studies reveal that the compound exists predominantly as the enol-imine tautomer with equilibrium constants approaching unity [14] [15]. This balanced equilibrium reflects the similar stability of both tautomeric forms in this relatively non-polar environment. The ¹³C NMR chemical shift data provides quantitative evidence for tautomer populations, with characteristic signals appearing in regions consistent with both forms.

Solvent polarity significantly influences the tautomeric equilibrium. In dimethyl sulfoxide-d₆ (DMSO-d₆), the equilibrium shifts toward the keto-amine form due to the polar aprotic nature of the solvent, which stabilizes the more dipolar tautomer through favorable solvation effects [14] [15]. The keto form exhibits enhanced stability in polar media due to better charge separation accommodation.

pH-dependent tautomerization occurs in aqueous solutions, where the compound can exist in various protonation states depending on solution pH [16] [17]. Under acidic conditions (pH < 3), protonation of the aldehyde oxygen occurs, favoring the protonated aldehyde form. In basic media (pH > 9), deprotonation of the hydroxyl group leads to phenolate formation, significantly altering the electronic distribution and spectroscopic properties.

MediumPredominant FormEquilibrium Evidence
CDCl₃Enol-imine¹³C NMR, Keq ≈ 1 [14] [15]
DMSO-d₆Keto-aminePolar stabilization [14] [15]
Aqueous (pH 7)Mixed equilibriumUV-Vis spectroscopy [16] [17]
Acidic (pH < 3)Protonated aldehydepH-dependent studies [16]
Basic (pH > 9)PhenolateDeprotonation [16]

Surface Characterization and Crystalline Phase Behavior

The crystalline structure of 3-Hydroxy-2-naphthaldehyde reflects the influence of intermolecular hydrogen bonding and π-π stacking interactions characteristic of aromatic systems. The compound crystallizes as a yellow to brown solid [2] [11], with color variation depending on purity and crystallization conditions. Single crystal X-ray diffraction studies on related hydroxy-naphthaldehyde derivatives reveal orthorhombic crystal systems with well-defined hydrogen bonding networks [18] [19].

Surface characterization indicates that the compound forms stable crystalline phases under ambient conditions, though it demonstrates air sensitivity requiring storage under inert atmosphere conditions [2] [11]. The air sensitivity arises from potential oxidation of the aldehyde functionality and possible photochemical degradation when exposed to light and oxygen simultaneously.

Polymorphic behavior appears limited for 3-Hydroxy-2-naphthaldehyde, with only single crystalline form reported in the literature [19]. This contrasts with some related naphthalene derivatives that exhibit multiple polymorphic modifications. The absence of reported polymorphism may reflect the stabilizing influence of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which constrains molecular conformation and crystal packing arrangements.

The molecular packing in the crystalline state involves both intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules and π-π stacking interactions between naphthalene ring systems [18] [19]. These interactions contribute to the observed melting point and thermal stability characteristics. Surface analysis techniques reveal smooth crystal surfaces with well-defined morphology when crystallized from appropriate solvent systems.

Storage recommendations include maintenance at room temperature under inert gas atmosphere to prevent degradation [2] [11]. The compound shows stability under these conditions but may undergo slow decomposition when exposed to air, light, or elevated temperatures over extended periods.

PropertyCharacteristics
Crystal FormSolid crystalline powder [2] [11]
AppearanceYellow to brown color [2] [11]
Air SensitivityRequires inert storage [2] [11]
PolymorphismSingle known form [19]
Hydrogen BondingIntramolecular OH⋯CHO [18] [19]
StorageRoom temperature, N₂ atmosphere [2] [11]

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

581-71-5

Wikipedia

3-Hydroxy-2-naphthaldehyde

Dates

Last modified: 08-16-2023

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